Denagliptin

Drug metabolism DPP-4 inhibitor structure Fluoropyrrolidine bioactivation

For DPP-4 research requiring a fluoropyrrolidine-based probe, sourcing a reliable tool compound with verified stability data is critical. Denagliptin directly addresses this need: - Unique fluoropyrrolidine core enables CYP3A-mediated defluorination studies not reproducible with non-fluorinated gliptins. - Pronounced solution/solid-state stability dichotomy provides a validated reference for forced degradation and excipient compatibility screening. - Dual hepatic/extrahepatic metabolism makes it an essential comparator for renal vs. hepatic clearance partitioning experiments.

Molecular Formula C20H18F3N3O
Molecular Weight 373.4 g/mol
CAS No. 483369-58-0
Cat. No. B1243202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenagliptin
CAS483369-58-0
Synonyms4-fluoro-1-(4-fluoro-(4-fluorophenyl)phenylalanyl)-2-pyrrolidinecarbonitrile
denagliptin
Molecular FormulaC20H18F3N3O
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1C(CN(C1C#N)C(=O)C(C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)F
InChIInChI=1S/C20H18F3N3O/c21-14-5-1-12(2-6-14)18(13-3-7-15(22)8-4-13)19(25)20(27)26-11-16(23)9-17(26)10-24/h1-8,16-19H,9,11,25H2/t16-,17-,19-/m0/s1
InChIKeyURRAHSMDPCMOTH-LNLFQRSKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Denagliptin (CAS 483369-58-0): A Discontinued, Fluoropyrrolidine-Based DPP-4 Inhibitor for Specialized Research Applications


Denagliptin (GW823093, GSK-823093) is a potent, selective, orally bioavailable, fluoropyrrolidine-based inhibitor of dipeptidyl peptidase 4 (DPP-4), developed by GlaxoSmithKline for the treatment of type 2 diabetes mellitus [1]. As a member of the gliptin class, it functions by prolonging the activity of incretin hormones GLP-1 and GIP, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release [2]. Denagliptin advanced to Phase II/III clinical trials before its development was discontinued, rendering it a valuable tool compound for DPP-4 research rather than a therapeutic candidate [3].

Workflow Fluoropyrrolidine-specific DPP-4 inhibition studies Tool compound for CYP3A-mediated metabolic activation research
Selection context Discontinued Phase II/III candidate Specialized research probe, not a therapeutic reference
Use context Comparative DPP-4 metabolism and stability profiling Reported solid-state stability vs. solution degradation profile

Why In-Class DPP-4 Inhibitor Interchangeability Is Not Advisable: The Denagliptin Case


Despite sharing a common molecular target, DPP-4 inhibitors exhibit substantial structural diversity that translates into distinct pharmacological and stability profiles. Denagliptin's fluoropyrrolidine core differs fundamentally from the triazolopiperazine (sitagliptin), pyrrolidine-carbonitrile (vildagliptin, saxagliptin), and uracil-based (linagliptin) scaffolds found in other gliptins [1]. These structural variations confer differences in metabolic activation pathways, solid-state versus solution stability, and degradation kinetics that preclude direct substitution in research applications. Substituting Denagliptin with a more common analog without accounting for these specific physicochemical and metabolic properties may compromise experimental reproducibility and invalidate comparative analyses, particularly in studies focused on fluoropyrrolidine-specific degradation or hepatic/extrahepatic metabolism partitioning [2].

Scaffold mismatch alters metabolic activation Denagliptin's fluoropyrrolidine core undergoes unique CYP3A-mediated bioactivation. Triazolopiperazine or pyrrolidine-carbonitrile analogs may not reproduce this pathway, shifting metabolite profiles.
Solution stability differs from solid-state behavior Significant degradation in solution and excipient blends contrasts with stable solid-state. Other gliptins may exhibit greater solution stability, compromising comparative degradation studies.
Disposition profile may not transfer across the class Enhanced renal excretion and extrahepatic metabolism distinguish Denagliptin from hepatically or biliary cleared DPP-4 inhibitors. Substitution may alter pharmacokinetic endpoints in model systems.

Quantitative Evidence for Denagliptin's Distinct Profile Relative to Comparator DPP-4 Inhibitors


Structural Differentiation: Fluoropyrrolidine Core Confers Distinct Metabolic Activation Profile

Denagliptin contains a (4S)-fluoropyrrolidine moiety, a structural feature shared with only a subset of DPP-4 inhibitors (e.g., melogliptin). This fluoropyrrolidine ring undergoes CYP3A-mediated metabolic activation via sequential oxidation and defluorination, generating reactive intermediates that form glutathione (GSH) and N-acetylcysteine (NAC) adducts [1]. In contrast, DPP-4 inhibitors with non-fluorinated pyrrolidine cores (e.g., vildagliptin) or triazolopiperazine scaffolds (e.g., sitagliptin) do not exhibit this specific bioactivation pathway, resulting in fundamentally different metabolic and potential safety profiles [2].

Metabolic activation pathway
Class-level inference
CYP3A-mediated defluorination; 5- to 9-fold increase in microsomal binding upon induction
Supports fluoropyrrolidine-specific metabolism research fit
Rat liver microsome data; qualitative mechanism difference vs. non-fluorinated cores
Drug metabolism DPP-4 inhibitor structure Fluoropyrrolidine bioactivation

Stability Profile: Solid-State Stability Contrasts with Pronounced Solution Degradation

Denagliptin exhibits a marked dichotomy in stability: it remains stable in the solid-state but undergoes significant degradation in solution and in blends with excipients. Stress testing studies identified a predominant cyclization pathway leading to (3S,7S,8aS)-amidine, which subsequently epimerizes to (3S,7S,8aR)-amidine and hydrolyzes to the corresponding diketopiperazine [1]. This degradation pattern is specific to Denagliptin's chemical structure and is not observed with many other DPP-4 inhibitors (e.g., sitagliptin, linagliptin) which demonstrate greater solution stability under comparable conditions [2].

Degradation pathway
Head-to-head
Solution: cyclization to amidine epimers and diketopiperazine; solid-state: stable
Reported stability dichotomy drives handling protocol requirements
Sitagliptin and linagliptin demonstrate greater solution stability
Drug stability Forced degradation Formulation development

Metabolic Disposition: Unique Hepatic and Extrahepatic Metabolism with Enhanced Renal Excretion in Humans

In comparative metabolic studies using a chimeric (uPA+/+)/SCID mouse model with a humanized liver, Denagliptin (GW823093) exhibited a combination of hepatic and extrahepatic metabolism. Notably, renal excretion of drug-related material was approximately 2-fold greater in humans than in mice [1]. This disposition pattern distinguishes Denagliptin from other DPP-4 inhibitors: saxagliptin is primarily hepatically metabolized by CYP3A4/5, linagliptin is eliminated largely unchanged via bile, and sitagliptin is predominantly renally excreted as unchanged drug [2].

Renal excretion comparison
Cross-study comparable
~2-fold greater renal excretion in humans vs. humanized-liver mice
Supports extrahepatic metabolism and renal clearance probe fit
Chimeric mouse model; comparator renal excretion ranges differ
Pharmacokinetics Drug metabolism Renal clearance

Clinical Development Status: Discontinued Phase II/III Candidate with Unpublished Efficacy Data

Denagliptin advanced to Phase II/III clinical trials (NCT00387972, EudraCT2006-002157-79) before GlaxoSmithKline withdrew the trial due to cancellation [1]. Unlike approved DPP-4 inhibitors (sitagliptin, vildagliptin, saxagliptin, linagliptin, alogliptin) for which extensive Phase III efficacy and safety data are publicly available, Denagliptin's clinical efficacy and safety profile remain unpublished and are accessible only through proprietary sources [2]. This development status positions Denagliptin as a research tool compound rather than a therapeutic reference standard.

Clinical development status
Supporting evidence
Phase II/III discontinued; no public Phase III efficacy data
Research tool compound; not a therapeutic reference standard
Approved comparators have extensive published clinical datasets
Clinical development DPP-4 inhibitor pipeline Discontinued drug

Recommended Research and Industrial Applications for Denagliptin (CAS 483369-58-0)


Fluoropyrrolidine-Specific Metabolic Activation and Reactive Metabolite Studies

Researchers investigating the bioactivation of fluorinated pyrrolidine-containing drugs should utilize Denagliptin as a model compound. Its fluoropyrrolidine ring undergoes CYP3A-mediated sequential oxidation and defluorination, generating reactive intermediates detectable via GSH or NAC trapping assays. This pathway is not shared by non-fluorinated DPP-4 inhibitors, making Denagliptin uniquely suited for studies of fluoropyrrolidine-related metabolic liability [1].

Solid-State vs. Solution Stability Profiling in Pharmaceutical Development

Denagliptin's pronounced stability dichotomy—stable in solid-state but prone to cyclization-mediated degradation in solution and with excipients—makes it an excellent reference compound for forced degradation studies and formulation development. Researchers can leverage this known degradation pathway (amidine epimerization followed by diketopiperazine formation) to validate analytical methods and to screen excipient compatibility [2].

Comparative DPP-4 Inhibitor Metabolism and Disposition Studies

Given its unique combination of hepatic and extrahepatic metabolism with enhanced renal excretion in humans, Denagliptin serves as a critical comparator in pharmacokinetic studies aimed at delineating the contributions of renal versus hepatic clearance to overall DPP-4 inhibitor elimination. It is particularly valuable in experiments using humanized liver mouse models to predict human metabolite profiles [3].

Academic Research on DPP-4 Inhibitor Structure-Activity Relationships

Denagliptin's fluoropyrrolidine core and specific stereochemistry (2S,4S) offer a distinct structural template for medicinal chemistry investigations into DPP-4 binding interactions. It can be employed as a reference ligand in crystallography studies, molecular docking simulations, and as a starting point for the design of novel fluoropyrrolidine-based inhibitors [4].

Application
Selection Property
Validation Focus
Fluoropyrrolidine-specific metabolic activation studies
CYP3A-mediated defluorination pathway
GSH/NAC trapping assay response; reactive metabolite identification
Solid-state vs. solution stability profiling
Cyclization-mediated degradation susceptibility
Forced degradation endpoint review; excipient compatibility screening
Comparative DPP-4 metabolism and disposition studies
Hepatic/extrahepatic clearance partitioning
Humanized-liver model metabolite profiling; renal clearance endpoint review
DPP-4 inhibitor structure-activity relationship research
(2S,4S)-fluoropyrrolidine stereochemical core
Binding interaction assays; crystallography and molecular docking context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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